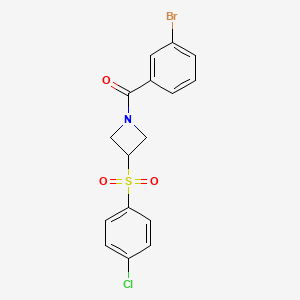

1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE

Beschreibung

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO3S/c17-12-3-1-2-11(8-12)16(20)19-9-15(10-19)23(21,22)14-6-4-13(18)5-7-14/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVLEEINQYPCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of 3-Bromobenzoyl Chloride: Reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) to form 3-bromobenzoyl chloride.

Formation of 4-Chlorobenzenesulfonyl Azetidine: Reacting azetidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: Coupling the 3-bromobenzoyl chloride with 4-chlorobenzenesulfonyl azetidine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form azido derivatives, while reduction with sodium borohydride can form reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound for studying biological processes.

Medicine: It could be explored for its potential therapeutic properties.

Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Differences: The azetidine ring in the target compound introduces higher ring strain compared to the urea backbone in 1-(3-bromobenzoyl)-3-(4-ferrocenylphenyl)urea. This strain may enhance reactivity in ring-opening reactions or binding interactions .

Substituent Effects: Both compounds share a 3-bromobenzoyl group, which contributes to π-π stacking and halogen bonding capabilities. However, the para-chlorobenzenesulfonyl group in the target compound may enhance electrostatic interactions compared to the ferrocenyl group in the urea analog, which offers redox activity . The absence of ferrocenyl (a metallocene) in the target compound reduces metal-mediated applications but improves stability under non-aqueous conditions.

Anion Recognition Potential: Urea derivatives like 1-(3-bromobenzoyl)-3-(4-ferrocenylphenyl)urea are well-documented in anion sensing due to their NH groups, which form hydrogen bonds with anions . The target compound’s sulfonyl group may exhibit weaker anion affinity but could participate in sulfonate-anion interactions under specific conditions.

Biologische Aktivität

1-(3-Bromobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine, with the CAS number 1798036-56-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 414.70 g/mol . This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits several mechanisms of action that contribute to its biological activity:

Research Findings

Recent research has focused on the compound's effects on various cancer cell lines. In vitro studies demonstrated that:

- Cytotoxicity : The compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .

- Apoptotic Induction : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls. The mechanism appears to involve the activation of caspases, which are critical in the apoptotic pathway.

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 5-15 µM | |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells | |

| Protein Interaction | Binding Assay | Inhibition of Mcl-1 |

Case Study 1: Cancer Treatment Potential

A recent study investigated the effects of 1-(3-Bromobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine on human breast cancer cells (MCF-7). The results indicated:

- Significant Reduction in Cell Viability : After 48 hours of treatment at concentrations above 10 µM, cell viability decreased by over 70%.

- Mechanistic Insights : Western blot analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming the compound's role in promoting apoptosis .

Case Study 2: Antimicrobial Activity

In a separate study assessing antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. While direct testing on this specific compound is limited, related compounds showed:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(3-bromobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling bromobenzoyl and chlorobenzenesulfonyl moieties to an azetidine core. For example, sulfonylation and acylation reactions can be performed using acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) under anhydrous conditions with bases like 4-methylmorpholine. Yield optimization may employ factorial design to test variables (e.g., temperature, stoichiometry, catalyst loading). Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and stereochemistry. X-ray crystallography (e.g., Cambridge Crystallographic Data Centre protocols) provides definitive structural elucidation. Complementary techniques include FT-IR for functional group analysis and mass spectrometry for molecular weight validation. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer : Solubility profiles are determined using solvent screening (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or gravimetric analysis. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via HPLC or LC-MS to track decomposition products .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound's reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) simulations model electronic properties and reaction pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins like enzymes or receptors. Machine learning platforms (e.g., COMSOL Multiphysics-integrated AI) optimize virtual screening workflows by training on structural analogs .

Q. How can contradictions in experimental data (e.g., anomalous spectroscopic results) be systematically resolved?

- Methodological Answer : Apply triangulation by cross-validating data with multiple techniques (e.g., NMR, X-ray, and computational models). For spectral discrepancies, consider dynamic effects (e.g., tautomerism) or impurities. Bayesian statistical analysis quantifies uncertainty, while factorial design identifies confounding variables .

Q. What methodologies are recommended for studying the compound's cytotoxicity or pharmacological potential?

- Methodological Answer : Use in vitro assays (e.g., MTT or resazurin-based viability tests) on cell lines (e.g., HeLa, HEK293) with dose-response curves (IC50 determination). Include controls for sulfonamide-related off-target effects. For mechanistic insights, pair with transcriptomic profiling or caspase-3 activation assays .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

- Methodological Answer : Isotopic labeling (e.g., deuterium or ¹³C at reactive sites) tracks bond cleavage/formation via MS or NMR. Kinetic analyses (e.g., stopped-flow spectroscopy) under pseudo-first-order conditions reveal rate laws. Transition state modeling with software like Gaussian supplements experimental data .

Q. What advanced separation techniques improve purity for structural analogs of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers. Membrane-based separations (e.g., nanofiltration) or crystallization engineering (via polymorph screening) enhance purity. Monitor using hyphenated techniques like LC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.